4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C9H6F2O2. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-difluoro-2-methylphenol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant properties .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the fluorine substituents.
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-one: Similar structure but without the methyl group.
Uniqueness: 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C9H6F2O2 |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
4,6-difluoro-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H6F2O2/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4H,1H3 |
InChI Key |
HMIVNCQIUPVSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=C(C=C2F)F |
Origin of Product |
United States |
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